REACTION_CXSMILES
|
C(#N)C.[N+:4]([C:7]1[CH:12]=[CH:11][C:10]([NH:13][NH2:14])=[CH:9][CH:8]=1)([O-:6])=[O:5].[CH:15](O)=[O:16]>>[CH:15]([NH:14][NH:13][C:10]1[CH:9]=[CH:8][C:7]([N+:4]([O-:6])=[O:5])=[CH:12][CH:11]=1)=[O:16]
|
Name
|
|
Quantity
|
1.6 L
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
45 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)NN
|
Name
|
|
Quantity
|
322 g
|
Type
|
reactant
|
Smiles
|
C(=O)O
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Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
whereby a homogeneous solution was obtained
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Type
|
CUSTOM
|
Details
|
the reaction for 2 hours at an inside temperature of 80° C.
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled
|
Type
|
CUSTOM
|
Details
|
crystals thus formed
|
Type
|
FILTRATION
|
Details
|
were collected by filtration
|
Type
|
WASH
|
Details
|
washed with acetonitrile
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)NNC1=CC=C(C=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 495 g | |
YIELD: CALCULATEDPERCENTYIELD | 929.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |